7-Bromo-2-fluoro-benzofuran-5-carboxylic acid
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Overview
Description
7-Bromo-2-fluoro-benzofuran-5-carboxylic acid is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of bromine and fluorine atoms in the benzofuran ring enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-fluoro-benzofuran-5-carboxylic acid typically involves the following steps:
Fluorination: The fluorine atom can be introduced using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by carboxylation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Bromo-2-fluoro-benzofuran-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 7-Bromo-2-fluoro-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins and enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological activity of the target.
Comparison with Similar Compounds
- 5-Bromo-7-fluoro-benzofuran-2-carboxylic acid
- 2-Bromo-5-fluorobenzaldehyde
- Benzofuran derivatives with different halogen substitutions
Comparison: 7-Bromo-2-fluoro-benzofuran-5-carboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms, which enhances its reactivity and potential for functionalization. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H4BrFO3 |
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Molecular Weight |
259.03 g/mol |
IUPAC Name |
7-bromo-2-fluoro-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H4BrFO3/c10-6-2-5(9(12)13)1-4-3-7(11)14-8(4)6/h1-3H,(H,12,13) |
InChI Key |
YUYQBABUUDZLFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1C(=O)O)Br)F |
Origin of Product |
United States |
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